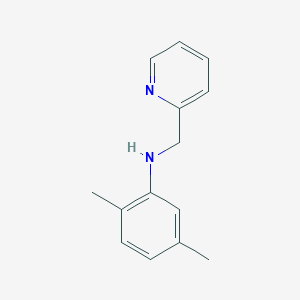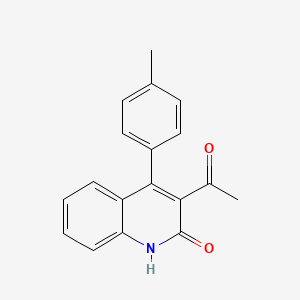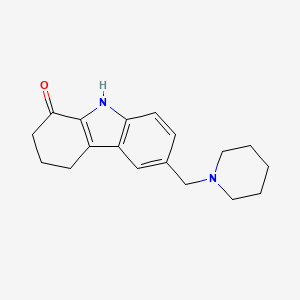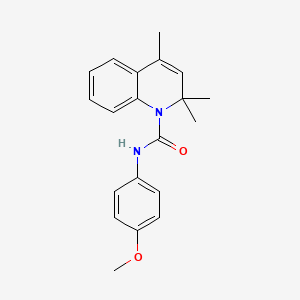![molecular formula C17H21N3OS B5676700 2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5676700.png)
2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of novel quinoline derivatives often involves microwave-assisted methods or traditional heating in polar solvents. For instance, novel substituted thiopyrano[2,3-b]quinolines were prepared from substituted 3-formyl-2-mercapto quinolines by reaction with ethyl acetoacetate, diethyl malonate, and ethyl cyanoacetate in the presence of piperidine, utilizing microwave irradiation or traditional heating methods (Nandeshwarappa et al., 2006; Vinoth, Vadivel, & Lalitha, 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been elucidated using various spectroscopic techniques. For example, the structural and optical properties of certain quinoline derivatives have been studied, revealing that these compounds are polycrystalline in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including replacements of functional groups and conversions into oximes, hydrazones, and acrylic acid derivatives. These reactions facilitate the synthesis of fused quinolines and related compounds (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their structural and optical characteristics, have been analyzed through various methods. Investigations into thin films of quinoline derivatives have provided insights into their absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Studies have shown that these compounds exhibit antimicrobial activities, which vary based on their structural configurations (Nandeshwarappa et al., 2006; Vinoth, Vadivel, & Lalitha, 2021).
properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c18-11-14-10-13-6-2-3-7-15(13)19-17(14)22-12-16(21)20-8-4-1-5-9-20/h10H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOPXYSUJPIWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=C(C=C3CCCCC3=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)


![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B5676644.png)
![1-(2-oxo-2-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5676651.png)
![N,N-diethyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B5676656.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5676659.png)
![2-methyl-6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B5676669.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5676677.png)
![8-(3-chloro-5-methoxybenzoyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676684.png)


![8-(6-ethyl-2-methyl-4-pyrimidinyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676695.png)
![1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5676710.png)